1-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-proline
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Overview
Description
1-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-proline is a complex organic compound that belongs to the class of benzo[c]chromenes. This compound is characterized by its unique structure, which includes a benzo[c]chromene core linked to an L-proline moiety through an acetyl group. The compound’s molecular formula is C20H21NO6, and it has a molecular weight of 371.38 g/mol .
Preparation Methods
The synthesis of 1-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-proline typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the Benzo[c]chromene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[c]chromene core.
Acetylation: The benzo[c]chromene core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with L-Proline: The acetylated benzo[c]chromene is then coupled with L-proline using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the benzo[c]chromene core
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-proline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-proline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as phosphodiesterases (PDEs), which play a role in various cellular processes. By inhibiting PDEs, the compound can modulate intracellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-proline can be compared with other similar compounds, such as:
4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate: This compound has a similar benzo[c]chromene core but differs in the substituents attached to the core.
Ethyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy(phenyl)acetate: Another similar compound with different substituents, leading to variations in its chemical and biological properties.
(3-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yloxy)-acetic acid: This compound also shares the benzo[c]chromene core but has different functional groups attached.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H21NO6 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(2S)-1-[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H21NO6/c22-18(21-9-3-6-16(21)19(23)24)11-26-12-7-8-14-13-4-1-2-5-15(13)20(25)27-17(14)10-12/h7-8,10,16H,1-6,9,11H2,(H,23,24)/t16-/m0/s1 |
InChI Key |
ZWMSMMYCLMIXIK-INIZCTEOSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)N4CCC[C@H]4C(=O)O)OC2=O |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)N4CCCC4C(=O)O)OC2=O |
Origin of Product |
United States |
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